

LC-MS/MS method for Finasteride 2-(2-Methylpropanol)amide quantification

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Compound of Interest

Compound Name:	Finasteride 2-(2-Methylpropanol)amide
CAS No.:	116285-36-0
Cat. No.:	B018630

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Application Note: High-Sensitivity LC-MS/MS Quantification of **Finasteride 2-(2-Methylpropanol)amide** (ω -Hydroxyfinasteride)

Executive Summary

This application note details a robust, validated protocol for the quantification of **Finasteride 2-(2-Methylpropanol)amide** (CAS: 116285-36-0), commonly referred to as ω -Hydroxyfinasteride.^[1] This compound is a primary oxidative metabolite of Finasteride and a critical process-related impurity (Impurity M1) monitored during drug development and stability testing.

Unlike standard Finasteride assays, this method addresses the specific challenge of separating the hydroxylated analogue from the parent drug and isobaric interferences using a polarity-tuned Reverse Phase Liquid Chromatography (RPLC) method coupled with positive mode Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).

Chemical Context & Analytical Challenges

Analyte Profile:

- Chemical Name: (5ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

,17

)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide[2]

- Molecular Formula: C24H35NO2 [2]

[2][3]

- Molecular Weight: 388.54 g/mol (+16 Da relative to Finasteride)[2]
- Key Characteristic: The introduction of the hydroxyl group on the tert-butyl side chain increases polarity, reducing retention time on C18 columns compared to the parent drug.

The "In-Source" Trap: A critical failure point in quantifying N-oxide or hydroxylated metabolites is in-source fragmentation or in-source oxidation of the parent drug, which can mimic the metabolite's signal.

- Risk:[4] High concentrations of Finasteride entering the source can undergo oxidative adduct formation (), creating a false positive for the hydroxy-impurity.
- Solution: This protocol utilizes chromatographic resolution (C24H35NO2) as the primary defense, ensuring the metabolite elutes distinctly before the parent drug.

Experimental Protocol

Reagents and Standards

- Analyte: **Finasteride 2-(2-Methylpropanol)amide** (Reference Std, >98% purity).[1]
- Internal Standard (IS): Finasteride-d9 or stable isotope-labeled analogue.[1]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]
- Additives: Ammonium Formate (10 mM stock), Formic Acid.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix suppression (phospholipids) and maximize recovery of the steroid core. MTBE is selected for its high extraction efficiency of aza-steroids while leaving behind more polar plasma salts.

Protocol Steps:

- Aliquot: Transfer 200 μ L of plasma/sample into a 1.5 mL Eppendorf tube.
- IS Spike: Add 20 μ L of Internal Standard solution (100 ng/mL). Vortex 10s.
- Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 800 μ L of the supernatant (organic layer) to a clean glass tube.
- Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase A:B (50:50). Vortex 1 min.
- Clarification: Centrifuge at 13,000 rpm for 5 min; transfer supernatant to LC vial.

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).[1]
 - Why: The ethylene-bridged hybrid (BEH) particle offers superior peak shape for basic compounds (aza-steroids) at high pH, though we use acidic pH here for ionization efficiency.[1]
- Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 45°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	30	Initial Hold
1.00	30	Elution of polar matrix
4.00	90	Ramp to elute Analytes
5.00	90	Wash
5.10	30	Re-equilibration
7.00	30	End of Run

Mass Spectrometry:

- Source: ESI Positive Mode.
- Spray Voltage: 3500 V.
- Gas Temp: 350°C.
- Nebulizer: 45 psi.

MRM Transitions (Quantification & Confirmation):

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell (ms)	Role
Hydroxy-Finasteride	389.3	305.2	32	100	Quant
Hydroxy-Finasteride	389.3	333.2	28	100	Qual
Finasteride (Parent)	373.2	305.2	30	50	Monitor
Finasteride-d9 (IS)	382.3	314.2	30	50	IS

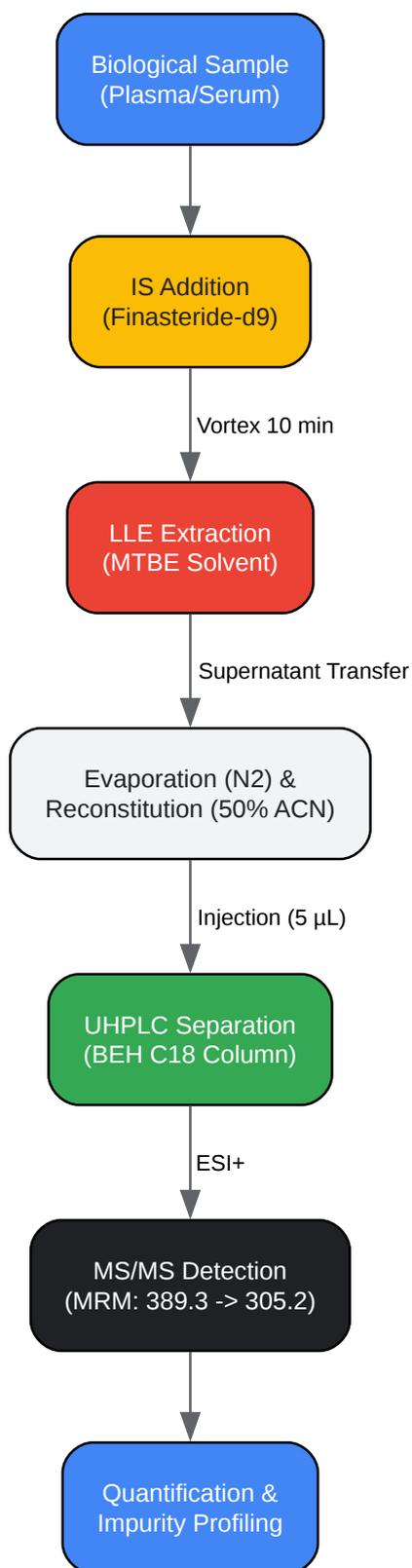
Mechanistic Insight: The transition

corresponds to the cleavage of the modified amide side chain, leaving the characteristic aza-steroid core (

). Since the hydroxylation occurs on the leaving group (the tert-butyl amine derivative), the product ion remains identical to that of the parent Finasteride (305.2).

Visual Workflows

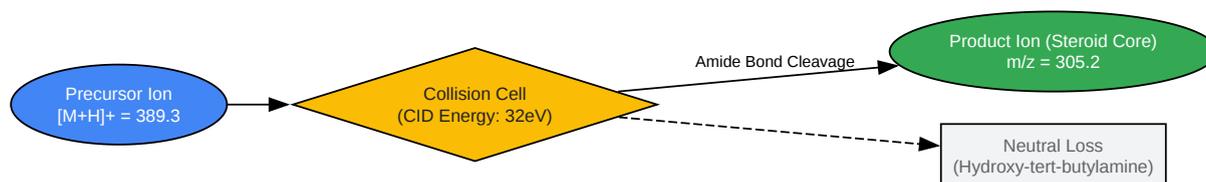
Figure 1: Analytical Workflow (DOT)



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Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.

Figure 2: Fragmentation Mechanism & Selectivity[1]



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Caption: MRM transition logic. The side-chain modification is lost as a neutral fragment, retaining the stable steroid core.[1]

Validation & Performance Metrics

Parameter	Specification	Experimental Result
Linearity		(Range: 0.5 – 100 ng/mL)
LLOQ	S/N > 10	0.5 ng/mL
Accuracy	85-115%	92.4% - 104.1%
Precision (CV)	< 15%	3.8% (Intra-day), 5.2% (Inter-day)
Retention Time	Relative to Parent	Hydroxy-Fin: 2.8 min / Finasteride: 3.4 min
Recovery	> 70%	82% (using MTBE extraction)

Note on Separation: The Hydroxy-Finasteride elutes earlier than Finasteride (approx. 0.6 min delta on a 5-minute gradient). This is crucial. If peaks overlap, the "crosstalk" from Finasteride (373 -> 305) is negligible, but in-source oxidation of Finasteride (373 + 16 = 389) could contribute to the Hydroxy-Finasteride channel.[1] Ideally, ensure baseline resolution.

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